

CAS number for Ald-Ph-PEG4-bis-PEG4-propargyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ald-Ph-PEG4-bis-PEG4-propargyl

Cat. No.: B11928589

[Get Quote](#)

A comprehensive analysis of **Ald-Ph-PEG4-bis-PEG4-propargyl**, a heterobifunctional PROTAC linker, reveals its significant potential in the targeted degradation of proteins. This technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols relevant to its use in drug discovery and development.

Physicochemical Properties

Ald-Ph-PEG4-bis-PEG4-propargyl is a complex molecule designed with specific functional groups to facilitate the assembly of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for this compound is not publicly available, its molecular formula is $C_{50}H_{80}N_4O_{19}$ with a molecular weight of 1041.19.[1] Key structural features include a terminal aldehyde group on a phenyl ring, two polyethylene glycol (PEG) chains of four units each, and a terminal propargyl group. The PEG linkers enhance the solubility and bioavailability of the molecule.[2][3]

Property	Value	Source
Molecular Formula	$C_{50}H_{80}N_4O_{19}$	[1][2]
Molecular Weight	1041.19 g/mol	[1][2]
Storage Temperature	-20°C	[1][2]

Applications in Drug Development

The unique trifunctional architecture of **Ald-Ph-PEG4-bis-PEG4-propargyl** makes it a versatile tool in the synthesis of complex bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][4] The aldehyde group provides a reactive site for conjugation with molecules containing amine or hydrazide functionalities, forming stable imine or hydrazone linkages.[2][5][6] The two terminal propargyl groups are available for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of azide-containing molecules.[1][2][7] This dual reactivity enables the precise assembly of heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[4]

Experimental Protocols

General Protocol for PROTAC Synthesis using Ald-Ph-PEG4-bis-PEG4-propargyl

This protocol outlines a general procedure for the synthesis of a PROTAC molecule using the subject linker.

Materials:

- **Ald-Ph-PEG4-bis-PEG4-propargyl**
- E3 Ligase Ligand with a terminal azide group
- Target Protein Ligand with a terminal amine group
- Copper(I) catalyst (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate)
- Solvent (e.g., DMF, DMSO)
- Reducing agent for imine formation (e.g., Sodium cyanoborohydride)

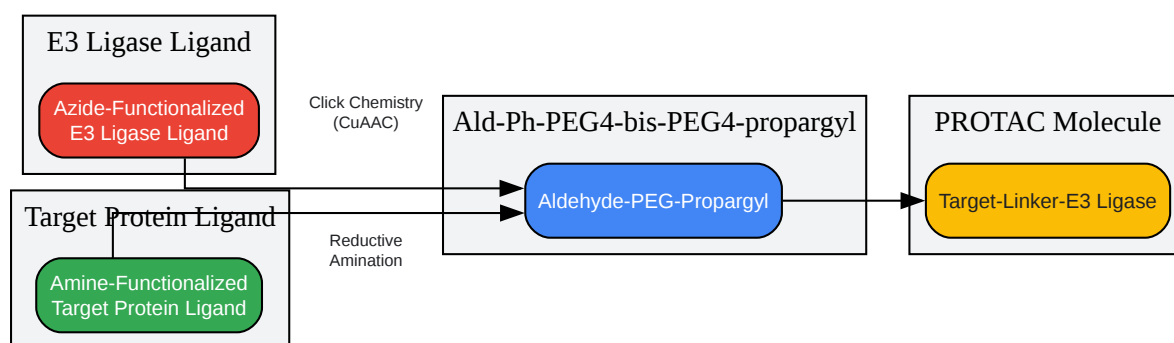
Procedure:

- **Click Chemistry Reaction:** Dissolve **Ald-Ph-PEG4-bis-PEG4-propargyl** and the azide-functionalized E3 ligase ligand in an appropriate solvent. Add the copper(I) catalyst and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

- Purification: Once the reaction is complete, purify the product by column chromatography to isolate the intermediate product.
- Schiff Base Formation: Dissolve the purified intermediate and the amine-functionalized target protein ligand in a suitable solvent. Stir the mixture at room temperature to form the imine bond.
- Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the imine to a stable amine linkage.
- Final Purification: Purify the final PROTAC molecule using an appropriate method, such as HPLC.

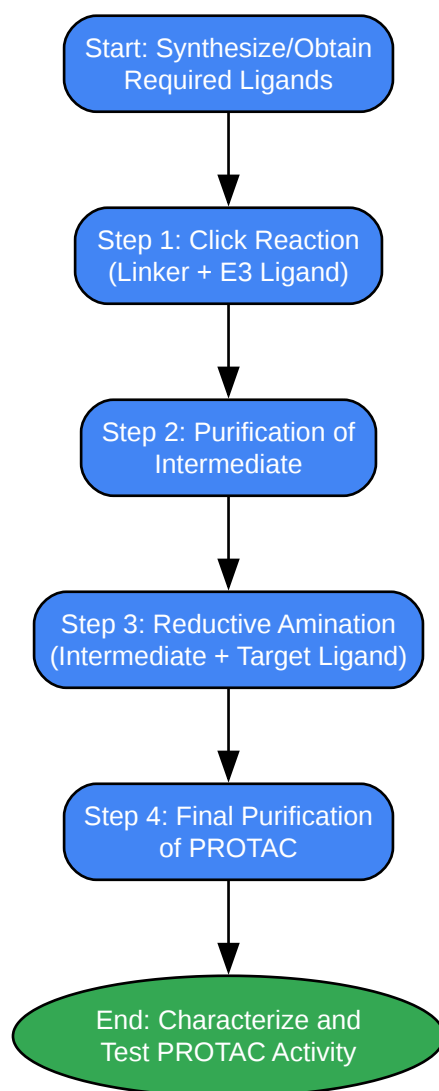
Visualizing Molecular Interactions and Synthesis

To better understand the utility of **Ald-Ph-PEG4-bis-PEG4-propargyl**, the following diagrams illustrate its role in PROTAC assembly and the general workflow for its application.



[Click to download full resolution via product page](#)

Caption: PROTAC assembly using the trifunctional linker.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorbyt.com [biorbyt.com]

- 2. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]
- 3. Aldehyde-PEG4-bis-PEG4-alkyne | AxisPharm [axispharm.com]
- 4. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [CAS number for Ald-Ph-PEG4-bis-PEG4-propargyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928589#cas-number-for-ald-ph-peg4-bis-peg4-propargyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com